7-(Difluoromethyl)-1-naphthaldehyde 7-(Difluoromethyl)-1-naphthaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15972692
InChI: InChI=1S/C12H8F2O/c13-12(14)9-5-4-8-2-1-3-10(7-15)11(8)6-9/h1-7,12H
SMILES:
Molecular Formula: C12H8F2O
Molecular Weight: 206.19 g/mol

7-(Difluoromethyl)-1-naphthaldehyde

CAS No.:

Cat. No.: VC15972692

Molecular Formula: C12H8F2O

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

7-(Difluoromethyl)-1-naphthaldehyde -

Specification

Molecular Formula C12H8F2O
Molecular Weight 206.19 g/mol
IUPAC Name 7-(difluoromethyl)naphthalene-1-carbaldehyde
Standard InChI InChI=1S/C12H8F2O/c13-12(14)9-5-4-8-2-1-3-10(7-15)11(8)6-9/h1-7,12H
Standard InChI Key LIKWYIYMHPCGSV-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C=O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of 7-(difluoromethyl)-1-naphthaldehyde is C₁₂H₈F₂O, with a molecular weight of 206.19 g/mol . Its IUPAC name is 3-(difluoromethyl)naphthalene-1-carbaldehyde, reflecting the substituents’ positions on the naphthalene ring. Key identifiers include:

PropertyValueSource
CAS Number1261535-61-8
InChIInChI=1S/C12H8F2O/c13-12(14)...
SMILESC1=CC=C2C(=C1)C=C(C=C2C=O)C(F)F
PubChem Compound ID119011769

The difluoromethyl group (-CF₂H) introduces steric and electronic effects that influence reactivity, while the aldehyde moiety serves as a versatile functional group for further derivatization.

Synthesis Pathways

Hypothetical Route via Nucleophilic Aromatic Substitution

A proposed synthesis involves three steps:

  • Precursor Preparation: Modify naphthol derivatives via Friedel-Crafts acylation to install a methyl group at the 7-position.

  • Aldehyde Introduction: Oxidize the methyl group to an aldehyde using Swern oxidation (oxalyl chloride/DMSO) or Corey-Fuchs conditions.

  • Difluoroalkylation: Treat the intermediate with PhSO₂CF₂H under basic conditions (NaOH/KF in DMF/DMSO) to substitute hydrogen with -CF₂H .

This route mirrors methodologies used in fluorinated indole synthesis, where difluorocarbene reagents like BrCF₂COOEt enable C–F bond formation .

Alternative Deoxofluorination Strategy

Another approach employs morpholinosulfur trifluoride (Morph-DAST) to convert ketones to -CF₂ groups . For 7-(difluoromethyl)-1-naphthaldehyde:

  • Synthesize 7-acetylnaphthalene-1-carbaldehyde via Friedel-Crafts acylation.

  • Treat the ketone with Morph-DAST in CH₂Cl₂ at room temperature, yielding the difluoromethyl product .

Applications in Organic and Medicinal Chemistry

Building Block for Fluorinated Heterocycles

The aldehyde group facilitates cyclization reactions to form fluorinated indoles or quinolines. For example, reactions with amines or enamines under acidic conditions could yield 2-fluoroindoles, which are prevalent in anticancer and antimicrobial agents .

Drug Intermediate

Fluorinated naphthaldehydes are intermediates in synthesizing kinase inhibitors and protease inhibitors. The difluoromethyl group enhances binding affinity to hydrophobic enzyme pockets while resisting oxidative metabolism .

Analytical and Purification Methods

Chromatography

Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended for purity analysis. The compound’s UV absorbance at ~250 nm (naphthalene π→π* transitions) aids detection.

Crystallization

Recrystallization from ethanol/water mixtures yields high-purity crystals, as the aldehyde group’s polarity facilitates solubility adjustments.

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